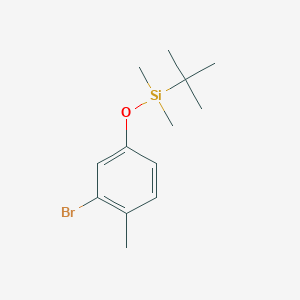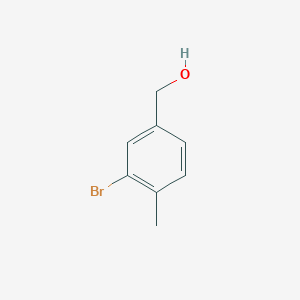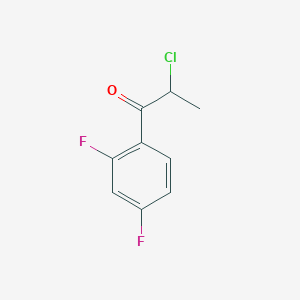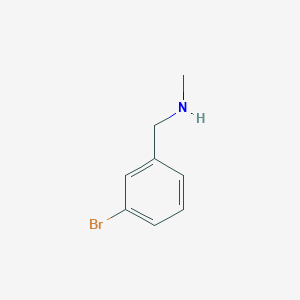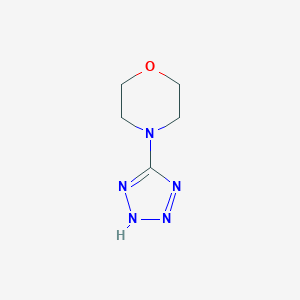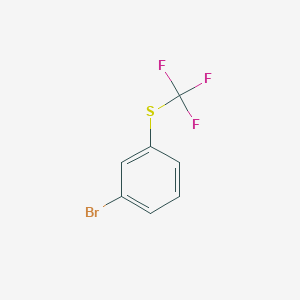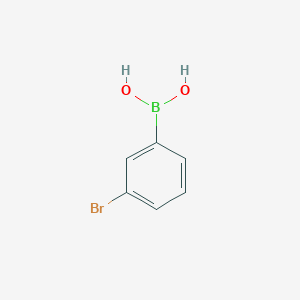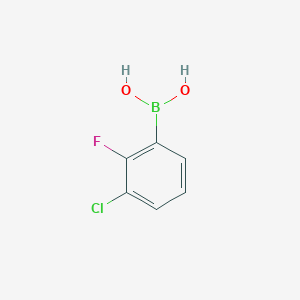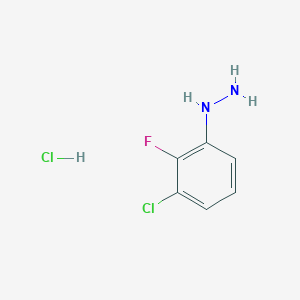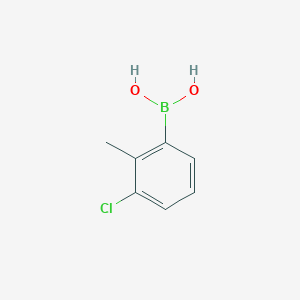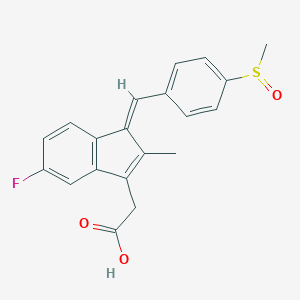
trans-Sulindac
Overview
Description
Disposition of Sulindac
Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that undergoes significant biotransformation in the body. Clinical studies have shown that at least 88% of an oral dose of sulindac is absorbed. The drug is metabolized through two major pathways: oxidation to sulfone and reduction to sulfide, the latter being the pharmacologically active form. This active sulfide does not appear in urine and has a half-life of 18.2 hours, which is conducive to a twice-daily dosing regimen. The reversible transformation between sulindac and its active metabolite allows for therapeutic benefits, such as reduced initial exposure of the gastrointestinal tract to the active drug and maintenance of systemic levels of the active drug through enterohepatic recycling of the prodrug .
Layered Double Hydroxide and Sulindac Nanoassemblies
Sulindac has been successfully immobilized inside layered double hydroxide (LDH) nanovessels, which can serve as a storage and release system for the drug. Characterization of the LDH-drug materials was extensive, including X-ray diffraction, electron microscopy, thermal analyses, and spectroscopic methods. Density Functional Theory (DFT) calculations were used to support the experimental findings, suggesting that sulindac maintains a spatial organization similar to its crystalline form within the LDH. This system is particularly relevant for human treatment due to its biocompatibility and non-immunogenic properties. In vitro release experiments in a phosphate buffer have shown promising release profiles, which could be refined using kinetic models .
Reduction of Sulindac to Sulindac Sulfide
The reduction of sulindac to its active metabolite, sulindac sulfide, is essential for its COX inhibitory function. A simple assay has been developed to measure this reduction process. The methionine sulfoxide reductase (Msr) system, particularly MsrA and a membrane-associated Msr, has been identified as capable of reducing sulindac to the active sulfide form. This reductase activity has been observed in various tissues, including liver, kidney, and brain, as well as in mitochondria and microsomes. This suggests that the reduction of sulindac is a widespread metabolic process, which may also contribute to its anti-tumor properties against colorectal cancer .
Scientific Research Applications
1. Cancer Treatment and Chemoprevention
Trans-Sulindac has shown promise in cancer treatment, particularly in enhancing the anti-cancer activity of chemotherapeutic agents. O’Connor et al. (2006) conducted a study highlighting Sulindac's role as a competitive substrate for the multi-drug resistance protein-1 (MRP-1), potentially enhancing the anti-cancer activity of substrate chemotherapeutic agents like anthracyclines. This combination was tested in a phase I clinical trial to determine an appropriate Sulindac dose for future resistance studies, showing some responses in patients with advanced cancer (O’Connor et al., 2006).
Sulindac's chemopreventive properties are also noted, especially in colorectal cancer contexts. For example, a long-term study showed that Sulindac was effective in reducing polyp numbers and preventing the recurrence of higher-grade adenomas in patients with familial adenomatous polyposis, although erosions at the anastomosis site might preclude adequate dose maintenance (Cruz-Correa et al., 2001).
2. Mechanism of Action in Apoptosis Induction
Several studies have elucidated the mechanisms by which Sulindac induces apoptosis in cancer cells. Park et al. (2005) found that Sulindac-induced apoptosis was associated with the translocation of mitochondrial proteins to the nucleus and morphological evidence of nuclear condensation in human colon cancer cell lines. However, Sulindac led to disintegration of nuclear DNA into high molecular weight DNA fragments, suggesting a predominantly AIF-mediated cell death process (Park et al., 2005).
Huang et al. (2001) revealed that Sulindac sulfide also engages the membrane death receptor pathway, up-regulating DR5 and activating the proximal caspase 8 in various colon and prostate cancer cell lines. Blocking the DR5-dependent apoptotic pathway inhibited Sulindac sulfide-induced apoptosis, indicating its involvement in the process (Huang et al., 2001).
3. Impact on Signal Transduction and Carcinogenesis
Trans-Sulindac's impact on signal transduction pathways has been a subject of research, indicating its role in carcinogenesis. Nikitakis et al. (2002) demonstrated that Sulindac treatment led to a significant reduction of phosphorylated Stat3 in oral squamous cell carcinoma cells, potentially contributing to its antineoplastic effect. The sulfone metabolite of Sulindac, which lacks cyclooxygenase-inhibitory activity, did not affect Stat3 expression, suggesting specific pathways are involved (Nikitakis et al., 2002).
Ciolino et al. (2005) found that Sulindac treatment of rats resulted in a dose-dependent increase in hepatic cytochrome P450 enzyme activity and the expression of hepatic CYPs 1A1 and 1B1 mRNA. This regulation of carcinogen metabolic enzymes provides a novel mechanism to explain the established chemopreventive activity of Sulindac (Ciolino et al., 2005).
4. Interaction with Other Compounds and Enhanced Therapeutic Effects
The interaction of Sulindac with other compounds and its enhanced therapeutic effects have been researched extensively. Ayyanathan et al. (2012) showed that the combination of Sulindac and dichloroacetate enhances the selective killing of cancer cells through ROS production, mitochondrial dysfunction, JNK signaling, and death by apoptosis. This drug combination might offer an effective therapy against cancer, leveraging Sulindac's capacity to induce oxidative damage (Ayyanathan et al., 2012).
Safety And Hazards
Future Directions
There is ongoing research into the potential applications of Sulindac and its derivatives. For example, Sulindac has been transformed into sulfoximines to test their antitumor activity . Future studies will be devoted to the synthesis of chiral sulfoximines starting from the chiral methyl ester of Sulindac and to the subsequent evaluation of their biological activity on a larger panel of cell lines of different origins .
properties
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860554 | |
| Record name | trans-Sulindac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Sulindac | |
CAS RN |
53933-60-1, 38194-50-2, 49627-22-7 | |
| Record name | trans-Sulindac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53933-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Sulindac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053933601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sulindac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulindac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULINDAC, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVO8803F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





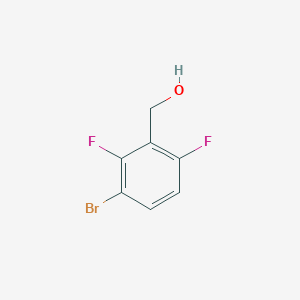
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
